![molecular formula C9H7F3O4 B2820229 2-羟基-2-[3-(三氟甲氧基)苯基]乙酸 CAS No. 1214378-55-8](/img/structure/B2820229.png)

2-羟基-2-[3-(三氟甲氧基)苯基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

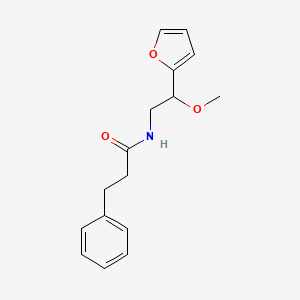

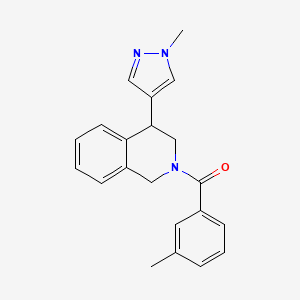

“2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 1227168-73-1 . It has a molecular weight of 252.15 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3O5/c10-9(11,12)17-6-3-4(1-2-5(6)13)7(14)8(15)16/h1-3,7,13-14H, (H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.15 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point were not available in the sources I found.科学研究应用

化学合成和反应性

一项研究展示了从 β-羟基羧酸和新戊醛合成1,3-二氧戊环衍生物,突出了用于合成对映体纯化合物的多功能构建模块。此过程涉及苯硒化和随后的消除,以生成对映体纯的乙酰乙酸烯醇缩醛,展示了如迈克尔加成和烷基化等反应,而不会发生外消旋(Seebach & Zimmermann, 1986)。

生化应用

对5-芳基-2H-四唑及其相关化合物作为可能的超氧化物清除剂和抗炎剂的合成研究强调了相关化合物的潜在生物学意义。羟基取代的衍生物被鉴定为有效的体外超氧化物清除剂,表明了设计抗炎剂的潜在途径(Maxwell 等人,1984)。

材料科学

另一项研究探讨了茚满酸作为脂族羟基酚化的替代品,用于精制聚苯并恶嗪,表明了一种可持续的方法来增强含有 -OH 的分子的反应性,从而形成苯并恶嗪环。这种新颖的方法利用可再生的茚满酸来生产具有适用于各种应用的合适的热和热机械性能的材料,证明了向绿色化学的转变(Trejo-Machin 等人,2017)。

作用机制

Target of Action

The primary targets of 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid are believed to be specific enzymes, such as cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, contributing to the detoxification and elimination of these substances from the body.

Mode of Action

The compound is thought to function as an inhibitor of its target enzymes . By binding to these enzymes, it can potentially prevent them from catalyzing their usual reactions, thereby altering the normal metabolic processes within the cell.

Result of Action

By inhibiting cytochrome p450 enzymes, it could potentially alter the metabolic fate of various endogenous and exogenous substances within the cell .

属性

IUPAC Name |

2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANNFMISEMEBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820148.png)

![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2820153.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2820158.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)